QN6

Cerebral ischemia Neuroprotection Oxygen-glucose deprivation

QN6 is the only quinolylnitrone validated across the complete in vitro-to-in vivo continuum for cerebral ischemia, eliminating the need to switch chemical scaffolds mid-program. It uniquely achieves multi-endpoint EC₅₀ convergence (3.79–3.99 µM) for metabolic, anti-necrotic, and anti-apoptotic activity, simplifying experimental design. Its antiautophagic mechanism differs from prosurvival nitrones. For drug discovery programs requiring broad-spectrum antioxidant activity with defined marker modulation from cell-based OGD assays through animal stroke models, QN6 is the single, mechanistically-characterized tool compound that fills this gap.

Molecular Formula C14H16N2O
Molecular Weight 228.295
Cat. No. B1193450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQN6
SynonymsQN6;  QN-6;  QN 6
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESCC(/[N+]([O-])=C/C1=CC=NC2=CC=CC=C12)(C)C
InChIInChI=1S/C14H16N2O/c1-14(2,3)16(17)10-11-8-9-15-13-7-5-4-6-12(11)13/h4-10H,1-3H3/b16-10-
InChIKeyOXBWHVWXAFANAX-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QN6 Procurement Guide: Quinolylnitrone Neuroprotective Agent for Cerebral Ischemia Research


QN6 ((Z)-N-tert-Butyl-1-(quinolin-4-yl)methanimine oxide) is a synthetic quinolylnitrone (QN) compound with the molecular formula C₁₄H₁₆N₂O and molecular weight 228.295 g/mol. Structurally, QN6 is an 8-hydroxy-substituted QN bearing an N-tert-butyl substituent at the nitrone motif located at the C2 position, distinguishing it from 2-chloro-8-hydroxy-substituted analogs (QN1–QN4) and N-benzyl-substituted QN5 [1]. QN6 functions as both a neuroprotective agent and a free radical scavenger, with demonstrated activity in oxygen-glucose deprivation models of cerebral ischemia and in vivo permanent stroke models [2].

Why Generic Nitrones Cannot Substitute for QN6 in Cerebral Ischemia Research Applications


Substitution of QN6 with other quinolylnitrones or generic nitrone antioxidants (e.g., α-phenyl-tert-butyl nitrone/PBN, N-acetyl-L-cysteine/NAC) is not scientifically equivalent due to three evidence-based factors. First, QN6 demonstrates a unique multi-endpoint balance across neuronal metabolic activity, anti-necrotic protection, and anti-apoptotic protection at near-identical EC₅₀ values (~3.8–4.0 μM), a profile not observed in QN1–QN5 [1]. Second, QN6 exhibits the highest ABTS·⁺ radical cation scavenging capacity (81.4%) among all tested QNs, outperforming both close structural analogs and established antioxidants [1]. Third, QN6's antiautophagic mechanism of action—demonstrated via downregulation of HIF-1α, BNIP3, BECN1, LC3, and p62—differs mechanistically from autophagy-promoting nitrones such as ChN2 [2]. These quantifiable differences preclude simple interchange with other in-class compounds.

QN6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Multi-Endpoint Neuroprotective Balance: QN6 vs. QN1–QN5 in OGD Model

QN6 demonstrates a uniquely balanced neuroprotective profile across three distinct cell death endpoints in human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation (OGD). In a direct head-to-head comparison within the same study, QN6 exhibited EC₅₀ values of 3.97 ± 0.78 μM for preventing decreased neuronal metabolic activity, 3.79 ± 0.83 μM for anti-necrotic protection, and 3.99 ± 0.21 μM for anti-apoptotic protection. This convergence of EC₅₀ values within a narrow 0.20 μM range contrasts with QN1–QN5, which either showed significantly higher EC₅₀ values, non-overlapping protective windows, or lacked activity in one or more endpoints [1].

Cerebral ischemia Neuroprotection Oxygen-glucose deprivation

Superoxide Anion Scavenging: QN6 Comparable to Established Antioxidants PBN and NAC

QN6 exhibits superoxide radical scavenging capacity comparable to the parent nitrone molecule α-phenyl-tert-butyl nitrone (PBN) and the clinically established antioxidant N-acetyl-L-cysteine (NAC). In a cross-study comparable analysis using the same experimental system, QN6 demonstrated an EC₅₀ of 3.94 ± 0.76 μM for decreasing superoxide production in human neuroblastoma SH-SY5Y cells. This value is statistically similar to both PBN and NAC, while QN1–QN5 showed either weaker or no measurable superoxide scavenging activity under the same conditions [1].

Oxidative stress Superoxide scavenging Antioxidant

ABTS·⁺ Radical Cation Scavenging: QN6 Outperforms All QN Analogs and Approaches Trolox Standard

In a direct head-to-head comparison of the ABTS·⁺ radical cation scavenging assay across all six quinolylnitrones (QN1–QN6), QN6 demonstrated the highest scavenging capacity at 81.4%, substantially exceeding QN1–QN5 and approaching the performance of the reference standard Trolox (91%). This assay measures the compound's ability to quench the stable ABTS·⁺ radical cation, a standard metric for total antioxidant capacity [1].

Radical scavenging ABTS assay Antioxidant capacity

In Vivo Brain Lesion Reduction: QN6 Achieves 75.21% Reduction in Permanent Stroke Model

QN6 has been validated in an in vivo experimental permanent stroke model, where treatment elicited a significant reduction of 75.21 ± 5.31% in brain lesion volume. This in vivo efficacy data distinguishes QN6 from other quinolylnitrones in the series that were not advanced to in vivo testing, and provides a direct quantitative benchmark for therapeutic potential that in vitro-only compounds cannot offer [1]. No direct in vivo comparator data for other QNs is available in the same study; however, this evidence establishes QN6 as the lead compound from the series for in vivo cerebral ischemia research applications.

In vivo efficacy Permanent stroke Brain lesion volume

Antiautophagic Mechanism: QN6 Downregulates Autophagy Markers vs. ChN2's Pro-Autophagy Profile

In a direct comparative study of nitrones for autophagy modulation under ischemia-reperfusion conditions, QN6 demonstrated antiautophagic properties characterized by downregulation of molecular markers across multiple autophagy phases: HIF-1α (induction), BNIP3 and BECN1 (nucleation), LC3 (elongation), and p62 (degradation). This profile contrasts sharply with cholesteronitrone ChN2, which promotes the initial phases of autophagy. This mechanistic divergence is critical because inhibiting prodeath autophagy versus promoting prosurvival autophagy represents fundamentally different therapeutic strategies in ischemic stroke [1].

Autophagy modulation Ischemia-reperfusion Neuroprotection mechanism

Hydroxyl Radical Scavenging: QN6 Shows Strong Activity Correlated with 86.2% Neuroprotection at 10 μM

QN6 was identified as a very potent neuroprotective agent in an 11-compound quinolylnitrone screen, showing significant neuroprotection of 86.2% at 10 μM concentration in primary neuronal cultures subjected to oxygen-glucose deprivation. This neuroprotective effect correlated strongly with QN6's observed capacity as a hydroxyl radical scavenger, establishing a mechanistic link between radical scavenging and functional neuroprotection [1].

Hydroxyl radical Free radical scavenger Neuroprotection

QN6 Optimal Procurement and Research Application Scenarios Based on Quantitative Evidence


Cerebral Ischemia Drug Discovery Requiring In Vitro-to-In Vivo Translational Continuity

QN6 is the only quinolylnitrone validated across the complete in vitro-to-in vivo continuum for cerebral ischemia research. Its in vitro neuroprotective EC₅₀ values (~3.8–4.0 μM) translate to a 75.21% brain lesion volume reduction in permanent stroke models [1]. For drug discovery programs requiring a single compound with demonstrated activity from cell-based OGD assays through to animal stroke models, QN6 eliminates the need to switch chemical scaffolds mid-program.

Multi-Assay Neuroprotection Studies Requiring Balanced Endpoint Performance

For experimental workflows involving parallel measurement of metabolic activity, necrosis, and apoptosis in ischemia-reperfusion models, QN6 provides EC₅₀ convergence within a 0.20 μM range (3.79–3.99 μM) [1]. This balanced profile simplifies experimental design and reduces concentration optimization variability compared to QN1–QN5, which show divergent EC₅₀ values or absent activity across endpoints.

Oxidative Stress Research Requiring Dual Superoxide and ABTS·⁺ Scavenging Capacity

QN6 is the only quinolylnitrone that combines superoxide scavenging activity comparable to PBN and NAC (EC₅₀ = 3.94 μM) with the highest ABTS·⁺ radical cation scavenging capacity (81.4%) in the QN series [1]. Researchers studying oxidative stress mechanisms in neurodegeneration can use QN6 as a single probe with broad-spectrum antioxidant activity across multiple radical species.

Autophagy-Targeted Cerebral Ischemia Research Requiring Antiautophagic Mechanism

QN6 is validated for antiautophagic activity in ischemia-reperfusion models, demonstrated by downregulation of HIF-1α, BNIP3, BECN1, LC3, and p62 [2]. For studies specifically targeting prodeath autophagy inhibition—as opposed to prosurvival autophagy promotion exemplified by ChN2—QN6 provides a mechanistically characterized tool compound with defined marker modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for QN6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.